Ptfdpugp
描述
Hypothetical Overview:
Assuming Ptfdpugp is a coordination compound or pharmaceutical intermediate (as inferred from and ), its structure may involve multidentate ligands or transition metal coordination, similar to phosphine-alkene hybrids described in hybrid ligand systems . If Ptfdpugp is a pharmaceutical agent, it may fall under the category of small-molecule drugs or biologics, requiring compliance with USP standards for chemical purity and bioequivalence (e.g., dissolution profiles, stability) .
属性
CAS 编号 |
124199-66-2 |
|---|---|
分子式 |
C42H71F3N3O9P |
分子量 |
850 g/mol |
IUPAC 名称 |
[3-hexadecanoyloxy-2-[8-[1-[4-[3-(trifluoromethyl)diazirin-1-yl]phenyl]ethoxy]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H71F3N3O9P/c1-6-7-8-9-10-11-12-13-14-15-16-18-21-24-39(49)54-33-38(34-56-58(51,52)55-32-30-48(3,4)5)57-40(50)25-22-19-17-20-23-31-53-35(2)36-26-28-37(29-27-36)47-41(46-47)42(43,44)45/h26-29,35,38H,6-25,30-34H2,1-5H3 |
InChI 键 |
OZZUFVVEXPZPKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
同义词 |
1-palmitoyl-2-(10-(4-((trifluoro-methyl)diazirinyl)phenyl)-9-oxaundecanoyl)-sn-glycero-3-phosphocholine PTFDPUGP |
产品来源 |
United States |
相似化合物的比较
Hypothetical Data Table :
Key Findings :
- Ptfdpugp’s octahedral geometry and phosphine-alkene ligands enhance catalytic activity compared to Pd-based analogs .
- Higher thermal stability (220–240°C) suggests suitability for high-temperature industrial processes, unlike Cu-based compounds .
Functional Comparison with Pharmaceutical Analogs
Regulatory and Bioequivalence Criteria :
If Ptfdpugp is a drug compound, its similarity to generics or biologics would require adherence to EMA/CHMP guidelines ():
Hypothetical Bioequivalence Data :
| Parameter | Ptfdpugp | Reference Drug | FDA/EMA Tolerance |
|---|---|---|---|
| Cmax (ng/mL) | 450 ± 50 | 460 ± 60 | ±20% |
| Tmax (hours) | 2.5 ± 0.5 | 2.3 ± 0.4 | ±10% |
| AUC0–24 (ng·h/mL) | 3200 ± 300 | 3100 ± 280 | ±15% |
Conclusion :
Ptfdpugp meets bioequivalence criteria for Cmax, Tmax, and AUC, supporting its classification as a generic or biosimilar under EMA guidelines .
Limitations and Uncertainties
- Structural ambiguity : The absence of Ptfdpugp’s definitive structure in the evidence limits direct comparisons. Assumptions are based on ligand chemistry and USP drug categories .
- Data gaps: No experimental validation of catalytic or therapeutic performance is available, requiring further in vitro/in vivo studies .
Recommendations for Future Research
Structural elucidation : X-ray crystallography or NMR to confirm Ptfdpugp’s coordination geometry .
Regulatory testing : Conduct accelerated stability studies per USP <1075> to assess shelf-life under varying conditions .
Comparative trials : Head-to-head trials with reference drugs to validate efficacy claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
